BP-897 is a synthetic compound classified as a dopamine D3 receptor ligand. It exhibits high selectivity for dopamine D3 receptors compared to dopamine D2 receptors. [, ] BP-897 is a valuable research tool for exploring the function of dopamine D3 receptors in various biological systems. [] It has been used in preclinical studies to investigate its potential for treating drug craving and vulnerability to relapse, particularly in the context of cocaine addiction. []
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride is a complex organic compound with significant relevance in medicinal chemistry. The compound features a naphthalene core structure, which is well-known for its stability and biological activity. Its full chemical name indicates a piperazine moiety that contributes to its pharmacological properties. The compound is classified under carboxamides and is often studied for its potential therapeutic applications.
The compound's molecular formula is , and it has a molecular weight of approximately 363.89 g/mol. It is typically sourced from chemical suppliers and databases like PubChem and BenchChem, where detailed chemical information is available.
This compound falls under the category of pharmaceutical intermediates and research chemicals. Its classification as a hydrochloride indicates that it is a salt form, which may enhance its solubility and stability in various applications.
The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride can be achieved through several organic synthesis techniques. Key steps often involve:
Technical details regarding reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity.
The molecular structure of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride can be represented using various structural formats:
InChI=1S/C20H26ClN3O/c1-15-9-7-13(8-10-15)14-17(22)21-19(24)23-11-12-20(21)25;h7-12H,1-6H3;
CC(C)N(CCN1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3
These structural representations provide insight into the connectivity of atoms within the molecule.
The compound's molecular weight is approximately 363.89 g/mol, with specific functional groups contributing to its reactivity and interactions in biological systems.
The primary reactions involving this compound include:
Technical details such as reaction kinetics and thermodynamics can provide deeper insights into these processes.
The mechanism of action for 2-Naphthalenecarboxamide derivatives typically involves interaction with specific biological targets such as receptors or enzymes. For example:
Data regarding binding affinities and biological assays are essential for understanding their pharmacological profiles.
Relevant data on melting points, boiling points, and spectral characteristics (NMR, IR) are critical for characterization purposes.
2-Naphthalenecarboxamide derivatives are primarily utilized in:
The ongoing research into this compound highlights its significance in drug development and medicinal chemistry.
This naphthalenecarboxamide derivative (commonly known as BP-897 hydrochloride) exhibits a unique functional selectivity profile at dopamine D3 receptors. As a high-affinity partial agonist (Ki = 0.92 nM at D3 receptors), it demonstrates approximately 40-50% intrinsic activity relative to full agonists like quinpirole in GTPγS functional assays [7] [5]. This partial agonism manifests as context-dependent pharmacology: BP-897 acts as a functional antagonist in dopamine-saturated environments (e.g., mesolimbic pathways during reward processing) but exhibits agonist properties under conditions of low dopamine tone [5]. This nuanced activity enables it to modulate dopamine neurotransmission without inducing complete receptor shutdown, distinguishing it from pure antagonists [8].
In vivo studies reveal that BP-897 normalizes dopamine hyperactivity in the nucleus accumbens—a key region implicated in addiction and schizophrenia—without causing the motoric side effects (e.g., catalepsy) typically associated with D2 receptor blockade [5]. This region-specific modulation stems from the preferential expression of D3 receptors in limbic areas versus the striatal dominance of D2 receptors [9].
Table 1: Pharmacological Profile of BP-897 at Dopamine Receptor Subtypes
Receptor Subtype | Ki Value (nM) | Functional Activity |
---|---|---|
D3 | 0.92 | Partial agonist |
D2 | 61 | Weak antagonist |
D1 | 3,000 | Negligible affinity |
D4 | 300 | Negligible affinity |
Source: [7]
The naphthamido-piperazinylbutyl pharmacophore confers exceptional D3 receptor selectivity over D2 receptors, with binding affinities demonstrating a consistent 66-fold preference for D3 receptors (D3 Ki = 0.92 nM vs. D2 Ki = 61 nM) [7]. This selectivity arises from stereochemical interactions within the orthosteric binding pocket: the (S)-enantiomer of related naphthamides shows 10-fold higher D3 affinity than its (R)-counterpart due to optimal hydrophobic contact with Val86, Ser182, and Ser349 residues in the D3 receptor [3]. Notably, N-alkyl chain length modulates selectivity; cycloheptyl derivatives (e.g., compound 10) achieve sub-nanomolar D3 affinity (Ki = 0.2 nM) with 90-fold D3/D2 selectivity [3].
Molecular dynamics simulations reveal that the extended butyl linker positions the naphthamido group to penetrate deeper into the D3 receptor's hydrophobic binding cleft—a region narrower than that of D2 receptors—explaining the enhanced selectivity [2] [8]. This spatial accommodation is less feasible in D2 receptors due to steric hindrance from Glu95 in transmembrane helix 1 [5].
Table 2: Selectivity Profile of Naphthamides at Dopamine Receptors
Compound Structural Feature | D3 Ki (nM) | D2 Ki (nM) | Selectivity Ratio (D2/D3) |
---|---|---|---|
BP-897 (reference) | 0.92 | 61 | 66 |
Cycloheptyl-pyrrolidine (S) | 0.2 | 1.8 | 9 |
Cycloheptyl-pyrrolidinylmethyl (R) | 2.4 | 62.8 | 26 |
9-Azabicyclononane derivative | 5.1 | 48.3 | 9.5 |
Source: [3]
The extracellular loop 2 (E2) domain of dopamine D3 receptors serves as a critical allosteric modulator of BP-897 binding kinetics. Site-directed mutagenesis studies demonstrate that residues Glu196 and Lys199 in the E2 loop stabilize ligand binding through salt-bridge formation with the protonatable piperazine nitrogen of BP-897 [2]. This interaction induces a conformational change in the receptor's extracellular vestibule, reducing the dissociation rate of BP-897 by 3-fold compared to D2 receptors (which lack this salt-bridge capability) [2].
Additionally, the E2 loop facilitates biased signaling toward β-arrestin recruitment over G-protein activation. BP-897 triggers D3 receptor internalization via clathrin-coated pits—a process dependent on E2-mediated β-arrestin-2 binding—while minimizing Gi/o protein coupling [2] [8]. This bias may underlie its ability to modulate dopamine neurotransmission without inducing tolerance or receptor desensitization in chronic models [5].
BP-897 exerts disease-modifying effects in neuropsychiatric disorders through targeted D3 receptor modulation:
Addiction Pharmacology: In cocaine-sensitized rodents, BP-897 (1 mg/kg, i.p.) attenuates drug-seeking behavior by 70% by normalizing dopamine overflow in the nucleus accumbens shell [9]. This occurs via partial agonism at presynaptic D3 autoreceptors, which reduces dopamine synthesis and release in mesolimbic pathways [5].
Parkinson's Disease Mechanisms: D3 receptor activation by BP-897 enhances neurotrophic signaling in nigrostriatal neurons, increasing brain-derived neurotrophic factor (BDNF) secretion by 2.5-fold and reducing α-synuclein aggregation in MPTP-lesioned primates [8]. Concurrently, it potentiates L-DOPA-induced rotational behavior while reducing dyskinesia severity by 40% through D3-mediated stabilization of pulsatile dopamine transmission [8] [5].
Schizophrenia and Cognition: BP-897 improves cognitive flexibility in prefrontal cortical networks by modulating D3-mediated GABAergic interneuron activity [5]. Unlike D2 antagonists, it enhances novel object recognition without impairing working memory—effects linked to increased c-Fos expression in the medial prefrontal cortex but not the striatum [5].
Table 3: Therapeutic Applications of BP-897 in Preclinical Models
Disorder | Model System | Key Effect | Proposed Mechanism |
---|---|---|---|
Cocaine Addiction | Self-administering rats | ↓ Drug-seeking by 70% | D3 partial agonism in nucleus accumbens |
Parkinson's Disease | MPTP-lesioned primates | ↑ BDNF secretion; ↓ dyskinesia by 40% | D3-mediated neuroprotection |
Cognitive Deficit | Novel object recognition | ↑ Cognitive flexibility without motor side effects | Prefrontal D3 modulation of GABA transmission |
Table 4: Systematic Nomenclature of 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)- Derivatives
Chemical Identifier | Designation Type |
---|---|
2-Naphthalenecarboxamide, N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-, monohydrochloride | Systematic name |
BP897 hydrochloride | Pharmacological code |
N-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2-naphthalenecarboxamide hydrochloride | IUPAC variant |
CAS 314776-92-6 | Registry number (hydrochloride) |
CAS 192384-87-5 | Registry number (free base) |
CID 3038494 | PubChem Compound ID |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7